molecular formula C6H12O2 B144028 (3R)-3-Hydroxy-3-methylpentan-2-one CAS No. 133645-41-7

(3R)-3-Hydroxy-3-methylpentan-2-one

Cat. No. B144028
M. Wt: 116.16 g/mol
InChI Key: KHCUSEDRQWYNDS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Hydroxy-3-methylpentan-2-one, commonly known as diacetyl, is a naturally occurring compound that is found in many foods and beverages. It is also a byproduct of fermentation and is used as a food flavoring agent. In recent years, diacetyl has gained interest in scientific research due to its potential applications in various fields.

Mechanism Of Action

Diacetyl acts as a ligand for the olfactory receptor 13C9. This receptor is found in the nasal epithelium and is responsible for detecting the odor of butter. When diacetyl binds to this receptor, it triggers a signaling cascade that results in the perception of the buttery odor.

Biochemical And Physiological Effects

Diacetyl has been shown to have antioxidant properties. It has also been studied for its potential anti-inflammatory effects. In animal studies, diacetyl has been shown to improve insulin sensitivity and reduce blood glucose levels.

Advantages And Limitations For Lab Experiments

Diacetyl is a relatively inexpensive compound that is readily available. It is also stable and easy to handle. However, diacetyl has a strong odor that can be difficult to mask. It is also volatile and can evaporate quickly, making it difficult to control the concentration in experiments.

Future Directions

1. Investigating the potential therapeutic effects of diacetyl in the treatment of diabetes and other metabolic disorders.
2. Studying the role of diacetyl in the regulation of the gut microbiome.
3. Exploring the potential applications of diacetyl in the fragrance and cosmetic industries.
4. Investigating the effects of diacetyl on the central nervous system and its potential use as a neuroprotective agent.
5. Studying the potential anti-inflammatory effects of diacetyl in the treatment of chronic inflammatory diseases.
In conclusion, diacetyl is a compound that has gained interest in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of diacetyl in various fields.

Synthesis Methods

Diacetyl can be synthesized through the condensation of acetaldehyde and acetyl coenzyme A. This reaction is catalyzed by the enzyme pyruvate decarboxylase. The resulting compound is then reduced to diacetyl by the enzyme diacetyl reductase.

Scientific Research Applications

Diacetyl has been studied for its potential applications in various fields. In the food industry, it is commonly used as a flavoring agent in products such as butter, cheese, and popcorn. In the fragrance industry, it is used as a component in perfumes and colognes. In the biomedical field, diacetyl has been studied for its potential therapeutic effects.

properties

CAS RN

133645-41-7

Product Name

(3R)-3-Hydroxy-3-methylpentan-2-one

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(3R)-3-hydroxy-3-methylpentan-2-one

InChI

InChI=1S/C6H12O2/c1-4-6(3,8)5(2)7/h8H,4H2,1-3H3/t6-/m1/s1

InChI Key

KHCUSEDRQWYNDS-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@](C)(C(=O)C)O

SMILES

CCC(C)(C(=O)C)O

Canonical SMILES

CCC(C)(C(=O)C)O

synonyms

2-Pentanone, 3-hydroxy-3-methyl-, (R)- (9CI)

Origin of Product

United States

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